1-Thiocoumarin, 4-dipropylamino-3-nitro-
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Overview
Description
1-Thiocoumarin, 4-dipropylamino-3-nitro- is a derivative of thiocoumarin, a class of compounds where one or more oxygen atoms in the coumarin structure are replaced by sulfurThiocoumarins are known for their diverse biological activities and are used in various fields, including medicinal chemistry and materials science .
Preparation Methods
The reaction conditions often require the use of strong acids and bases, as well as specific solvents to ensure the desired product is obtained .
Industrial production methods for thiocoumarins generally involve large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. These methods may include continuous flow reactors and other advanced techniques to ensure consistent production quality .
Chemical Reactions Analysis
1-Thiocoumarin, 4-dipropylamino-3-nitro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the reagents and conditions used.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The dipropylamino group can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include strong acids (e.g., sulfuric acid), bases (e.g., sodium hydroxide), and reducing agents (e.g., hydrogen gas, palladium on carbon). The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1-Thiocoumarin, 4-dipropylamino-3-nitro- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s biological activity makes it a candidate for drug discovery and development, particularly in the search for new antimicrobial and anticancer agents.
Medicine: Its potential therapeutic properties are being explored for the treatment of various diseases, including infections and cancer.
Industry: The compound is used in the development of new materials with specific properties, such as enhanced conductivity or stability
Mechanism of Action
The mechanism of action of 1-Thiocoumarin, 4-dipropylamino-3-nitro- involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The dipropylamino group may enhance the compound’s ability to interact with biological membranes and proteins, increasing its efficacy .
Comparison with Similar Compounds
1-Thiocoumarin, 4-dipropylamino-3-nitro- can be compared with other thiocoumarin derivatives, such as:
4-Amino-3-nitro-1-thiocoumarin: This compound has similar biological activities but differs in the substitution pattern, which can affect its reactivity and applications.
4-Amino-3-nitroquinolin-2-one: This compound is structurally related but contains a quinoline ring instead of a coumarin ring, leading to different chemical and biological properties.
The uniqueness of 1-Thiocoumarin, 4-dipropylamino-3-nitro- lies in its specific substitution pattern, which imparts distinct chemical and biological properties that can be leveraged for various applications .
Properties
CAS No. |
69405-49-8 |
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Molecular Formula |
C15H18N2O3S |
Molecular Weight |
306.4 g/mol |
IUPAC Name |
4-(dipropylamino)-3-nitrothiochromen-2-one |
InChI |
InChI=1S/C15H18N2O3S/c1-3-9-16(10-4-2)13-11-7-5-6-8-12(11)21-15(18)14(13)17(19)20/h5-8H,3-4,9-10H2,1-2H3 |
InChI Key |
IWHCRBBRAJTUNV-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC)C1=C(C(=O)SC2=CC=CC=C21)[N+](=O)[O-] |
Origin of Product |
United States |
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